molecular formula C11H10O3 B2700859 Spiro[1,3-dioxolane-2,1'-[1H]inden]-3'(2'H)-one CAS No. 18539-93-0

Spiro[1,3-dioxolane-2,1'-[1H]inden]-3'(2'H)-one

Cat. No.: B2700859
CAS No.: 18539-93-0
M. Wt: 190.198
InChI Key: DSRQEABFLNCFKB-UHFFFAOYSA-N
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Description

Spiro[1,3-dioxolane-2,1’-[1H]inden]-3’(2’H)-one is a spirocyclic compound characterized by a unique structure where a 1,3-dioxolane ring is fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3-dioxolane-2,1’-[1H]inden]-3’(2’H)-one typically involves the reaction of isatin with 2-chloroethanol in the presence of anhydrous potassium carbonate (K2CO3) as a promoter. The reaction is carried out in acetonitrile, and the product is obtained with high yield . The reaction mechanism involves the formation of an intermediate, which undergoes intramolecular cyclization to form the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for Spiro[1,3-dioxolane-2,1’-[1H]inden]-3’(2’H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dioxolane-2,1’-[1H]inden]-3’(2’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Spiro[1,3-dioxolane-2,1’-[1H]inden]-3’(2’H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of Spiro[1,3-dioxolane-2,1’-[1H]inden]-3’(2’H)-one involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as neuroprotection and anti-inflammatory activity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[1,3-dioxolane-2,3’-indolin]-2’-one: This compound shares a similar spirocyclic structure but differs in the indole moiety.

    Spiro[1,3-dioxolane-2,2’-indol]-3’(1’H)-one: Another similar compound with a different substitution pattern on the indole ring.

Uniqueness

Spiro[1,3-dioxolane-2,1’-[1H]inden]-3’(2’H)-one is unique due to its specific fusion of the 1,3-dioxolane ring with the indene moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

spiro[1,3-dioxolane-2,3'-2H-indene]-1'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-7-11(13-5-6-14-11)9-4-2-1-3-8(9)10/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRQEABFLNCFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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